Acid orange 7

Catalog No.
S523686
CAS No.
633-96-5
M.F
C16H12N2NaO4S
M. Wt
351.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid orange 7

CAS Number

633-96-5

Product Name

Acid orange 7

IUPAC Name

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

Molecular Formula

C16H12N2NaO4S

Molecular Weight

351.3 g/mol

InChI

InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22);

InChI Key

HMCJIBHBYMZCHV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+]

Solubility

Soluble in DMSO

Synonyms

C.I. Acid Orange 7; NSC 9853; NSC-9853; NSC9853; No. 177 Orange Lake; Pure Orange II S; Acid Orange II; Tangarine Lake X-917;

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)O.[Na]

Description

The exact mass of the compound Acid orange 7 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

Microorganisms-assisted Degradation

Specific Scientific Field: Environmental Science and Technology

Summary of the Application: Acid Orange 7 (AO7), a representative azo dye, is a significant contributor to dye-contaminated wastewater, leading to soil and water pollution. The degradation of AO7 is a global concern, especially in emerging and economically challenged nations .

Methods of Application: Various strategies have been employed for the degradation of AO7, including physical, chemical, and biological interventions. The focus is predominantly on microorganisms such as fungi, yeast, bacteria, and algae, which have emerged as promising agents due to their inherent eco-friendly nature .

Results or Outcomes: The comprehensive review critically examines various strategies employed for the degradation of AO7. It provides an in-depth exploration of microbial remediation strategies, highlighting recent advancements in degradation techniques and elucidating the intricate mechanisms underlying azo dye degradation by bacteria .

Photocatalytic Degradation

Specific Scientific Field: Chemical Engineering

Summary of the Application: Photocatalysis, an eco-friendly technology, has the potential to achieve the Sustainable Development Goals (SDGs). The development of a photocatalyst that can operate even in the absence of light is constantly conducted, and a photo-chargeable photocatalyst could be one of the answers .

Methods of Application: A heterojunction composed of TiO2 and NiO-TiO2 bilayer film photocatalyst (BLF) was prepared. The effect of the synthesis conditions of the NiO-TiO2 layer on the photocatalytic properties was investigated. Photocatalytic degradation measurements were conducted with an acid orange 7 (AO7) solution under light and dark conditions .

Results or Outcomes: The highest degradation BLF was synthesized at a NiO loading of 52% and calcination temperature of 300 °C. The prepared sample showed about five-fold greater photocatalytic activity of 48% in AO7 degradation after 8 h compared to an ordinary TiO2 film (9%) under light conditions. Moreover, under dark conditions it exhibited 13.6% degradation, while the naked layers of TiO2 and NiO-TiO2 showed no degradation .

Acid Orange 7, also known as 2-naphthol orange, is an azo dye characterized by its vibrant orange color. Its chemical formula is Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzene sulfonate, with a molecular weight of approximately 350.3 g/mol. The compound is produced through the azo coupling reaction between β-naphthol and the diazonium derivative of sulfanilic acid, resulting in a stable dye that is soluble in water and commonly used in various applications, including textiles and cosmetics .

Acid Orange 7 does not have a well-defined mechanism of action in biological systems. Its primary application lies in coloring materials and acting as an indicator in some analytical techniques.

  • Toxicity: Limited data exists on the specific toxicity of Acid Orange 7. However, some azo dyes can be broken down into aromatic amines, which can be carcinogenic. It is recommended to handle the compound with gloves and avoid inhalation or ingestion [].
  • Flammability: Data on flammability is not readily available. However, as an organic compound, Acid Orange 7 is likely combustible.
  • Reactivity: Can react with strong oxidizing agents [].

Safety precautions

It is essential to handle Acid Orange 7 with proper personal protective equipment (PPE) like gloves, safety glasses, and a lab coat []. Always follow safe laboratory practices when working with chemicals.

, particularly electrochemical oxidation and reduction processes. Studies have shown that the electrochemical behavior of Acid Orange 7 varies with pH levels, influencing its oxidation and reduction pathways. For instance, at higher pH values, Acid Orange 7 can be oxidized to form intermediates such as 1-iminonaphthalen-2(1H)-one and 4-aminobenzenesulfonate through a two-electron transfer mechanism . This compound can also participate in nucleophilic and electrophilic reactions, showcasing its versatility in organic chemistry .

The primary synthesis method for Acid Orange 7 involves azo coupling, where β-naphthol reacts with a diazonium salt derived from sulfanilic acid. This reaction typically occurs under acidic conditions to ensure proper coupling and yield a stable dye product. Alternative methods include electrochemical synthesis techniques that utilize Acid Orange 7 as a precursor to generate new derivatives through controlled oxidation and reduction reactions .

Acid Orange 7 has a wide range of applications across various industries:

  • Textiles: Used for dyeing wool and other fibers due to its bright color and good fastness properties.
  • Cosmetics: Employed as a coloring agent in hair dyes and other cosmetic products.
  • Food Industry: Occasionally used as a food colorant, although its use is regulated in many regions due to safety concerns.
  • Research: Utilized in studies related to electrochemistry and environmental science to understand dye degradation processes.

Research into the interactions of Acid Orange 7 with biological systems has revealed insights into its degradation pathways and toxicity mechanisms. Studies have shown that microorganisms can effectively degrade Acid Orange 7 under anaerobic conditions, highlighting its potential for bioremediation applications . Furthermore, electrochemical studies have demonstrated how Acid Orange 7 interacts with electrode surfaces, influencing its redox behavior depending on the pH of the solution .

Acid Orange 7 belongs to a broader class of azo dyes, which share structural similarities but differ in their chemical properties and applications. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Acid Red 27Azo dye with sulfonate groupsKnown for high solubility and bright red color
Direct Yellow 11Azo dye with similar naphthalene structureUsed primarily for cotton dyeing
Sunset Yellow FCFAzo dye used mainly in food productsRegulated due to potential health risks
Allura Red ACAzo dye commonly used in food and beveragesApproved for use in many countries

Acid Orange 7 is unique due to its specific application in both textiles and cosmetics, along with its distinct electrochemical properties that allow it to participate actively in various

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Orange-brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Color Additive Status

Array
FDA Color Additive Status for use in EXTERNALLY APPLIED DRUGS and COSMETICS

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

351.04154732 g/mol

Monoisotopic Mass

351.04154732 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q1LIY3BO0U

Wikipedia

Acid_Orange_7

Use Classification

Fragrance Ingredients
Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Morita M, Tani M, Onikoshi M, Mase K, Masuko F. Effect of Various Factors on Orange II Decoloration Reaction by Horseradish Peroxidase in the Presence of Detergent Enzymes. J Oleo Sci. 2018;67(3):315-319. doi: 10.5650/jos.ess17103. PubMed PMID: 29491323.
2: Rawat D, Sharma RS, Karmakar S, Arora LS, Mishra V. Ecotoxic potential of a presumably non-toxic azo dye. Ecotoxicol Environ Saf. 2018 Feb;148:528-537. doi: 10.1016/j.ecoenv.2017.10.049. Epub 2017 Nov 8. PubMed PMID: 29125956.
3: Li Y, Li L, Chen ZX, Zhang J, Gong L, Wang YX, Zhao HQ, Mu Y. Carbonate-activated hydrogen peroxide oxidation process for azo dye decolorization: Process, kinetics, and mechanisms. Chemosphere. 2018 Feb;192:372-378. doi: 10.1016/j.chemosphere.2017.10.126. Epub 2017 Nov 6. PubMed PMID: 29121567.
4: Zhang C, Sun Y, Yu Z, Zhang G, Feng J. Simultaneous removal of Cr(VI) and acid orange 7 from water solution by dielectric barrier discharge plasma. Chemosphere. 2018 Jan;191:527-536. doi: 10.1016/j.chemosphere.2017.10.087. Epub 2017 Oct 16. PubMed PMID: 29059560.
5: Lv J, Hu Q, Cao C, Zhao Y. Modulation of valence band maximum edge and photocatalytic activity of BiOX by incorporation of halides. Chemosphere. 2018 Jan;191:427-437. doi: 10.1016/j.chemosphere.2017.09.149. Epub 2017 Oct 1. PubMed PMID: 29054083.
6: Wei C, Zhang J, Zhang Y, Zhang G, Zhou P, Li W, Liang J, Liu Y, Zhang W. Ultrasound enhanced heterogeneous activation of peroxymonosulfate by a Co-NiOx catalyst. Water Sci Technol. 2017 Sep;76(5-6):1436-1446. doi: 10.2166/wst.2017.316. PubMed PMID: 28953470; PubMed Central PMCID: wst_2017_316.
7: Li J, Lin H, Zhu K, Zhang H. Degradation of Acid Orange 7 using peroxymonosulfate catalyzed by granulated activated carbon and enhanced by electrolysis. Chemosphere. 2017 Dec;188:139-147. doi: 10.1016/j.chemosphere.2017.08.137. Epub 2017 Aug 28. PubMed PMID: 28881241.
8: Sun J, Jin J, Beger RD, Cerniglia CE, Chen H. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. J Ind Microbiol Biotechnol. 2017 Oct;44(10):1471-1481. doi: 10.1007/s10295-017-1970-8. Epub 2017 Aug 7. PubMed PMID: 28786013; PubMed Central PMCID: PMC5863239.
9: Qi F, Jian N, Qian L, Cao W, Xu Q, Li J. Development and optimization of a novel sample preparation method cored on functionalized nanofibers mat-solid-phase extraction for the simultaneous efficient extraction of illegal anionic and cationic dyes in foods. Anal Bioanal Chem. 2017 Sep;409(24):5697-5709. doi: 10.1007/s00216-017-0510-8. Epub 2017 Jul 24. PubMed PMID: 28741107.
10: Zhu T, Huang W, Zhang L, Gao J, Zhang W. Adsorption of Cr(VI) on cerium immobilized cross-linked chitosan composite in single system and coexisted with Orange II in binary system. Int J Biol Macromol. 2017 Oct;103:605-612. doi: 10.1016/j.ijbiomac.2017.05.051. Epub 2017 May 20. PubMed PMID: 28536024.
11: Shen JH, Horng JJ, Wang YS, Zeng YR. The use of reactive index of hydroxyl radicals to investigate the degradation of acid orange 7 by Fenton process. Chemosphere. 2017 Sep;182:364-372. doi: 10.1016/j.chemosphere.2017.05.043. Epub 2017 May 8. PubMed PMID: 28505578.
12: Li X, Liu X, Lin C, Qi C, Zhang H, Ma J. Enhanced activation of periodate by iodine-doped granular activated carbon for organic contaminant degradation. Chemosphere. 2017 Aug;181:609-618. doi: 10.1016/j.chemosphere.2017.04.134. Epub 2017 Apr 29. PubMed PMID: 28476000.
13: Yang SO, Sodaneath H, Lee JI, Jung H, Choi JH, Ryu HW, Cho KS. Decolorization of acid, disperse and reactive dyes by Trametes versicolor CBR43. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2017 Jul 29;52(9):862-872. doi: 10.1080/10934529.2017.1316164. Epub 2017 May 2. PubMed PMID: 28463583.
14: Huang Y, Yang F, Ai L, Feng M, Wang C, Wang Z, Liu J. On the kinetics of organic pollutant degradation with Co(2+)/peroxymonosulfate process: When ammonium meets chloride. Chemosphere. 2017 Jul;179:331-336. doi: 10.1016/j.chemosphere.2017.03.110. Epub 2017 Mar 30. PubMed PMID: 28376396.
15: Li T, Wang T, Qu G, Liang D, Hu S. Synthesis and photocatalytic performance of reduced graphene oxide-TiO(2) nanocomposites for orange II degradation under UV light irradiation. Environ Sci Pollut Res Int. 2017 May;24(13):12416-12425. doi: 10.1007/s11356-017-8927-3. Epub 2017 Mar 30. PubMed PMID: 28361396.
16: Huang T, Chen J, Wang Z, Guo X, Crittenden JC. Excellent performance of cobalt-impregnated activated carbon in peroxymonosulfate activation for acid orange 7 oxidation. Environ Sci Pollut Res Int. 2017 Apr;24(10):9651-9661. doi: 10.1007/s11356-017-8648-7. Epub 2017 Mar 1. PubMed PMID: 28251528.
17: Hamdaoui O, Merouani S. Ultrasonic Destruction of Acid Orange 7: Effect of Humic Acid, Surfactants and Complex Matrices. Water Environ Res. 2017 Mar 1;89(3):250-259. doi: 10.2175/106143016X14798353399539. PubMed PMID: 28236819.
18: Yao Y, Zhang J, Wu G, Wang S, Hu Y, Su C, Xu T. Iron encapsulated in 3D N-doped carbon nanotube/porous carbon hybrid from waste biomass for enhanced oxidative activity. Environ Sci Pollut Res Int. 2017 Mar;24(8):7679-7692. doi: 10.1007/s11356-017-8440-8. Epub 2017 Jan 25. PubMed PMID: 28124268.
19: Li J, Hussain A, Li D, Yang M, Xu S. Catalytic performance of graphene-bimetallic composite for heterogeneous oxidation of acid orange 7 from aqueous solution. Environ Sci Pollut Res Int. 2017 Mar;24(8):7264-7273. doi: 10.1007/s11356-017-8379-9. Epub 2017 Jan 18. PubMed PMID: 28101711.
20: Li J, Du Y, Deng B, Zhu K, Zhang H. Activated carbon adsorptive removal of azo dye and peroxydisulfate regeneration: from a batch study to continuous column operation. Environ Sci Pollut Res Int. 2017 Feb;24(5):4932-4941. doi: 10.1007/s11356-016-8234-4. Epub 2016 Dec 17. PubMed PMID: 27988904.

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